molecular formula C18H18BrNO B11430344 4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11430344
M. Wt: 344.2 g/mol
InChI Key: RKRNPIKBOSLFJU-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes a brominated phenyl group and a dimethyl-substituted quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common synthetic route starts with the bromination of 4-methylphenyl to obtain 3-bromo-4-methylphenyl. This intermediate is then subjected to a series of reactions, including cyclization and methylation, to form the final quinolinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can modify the brominated phenyl group.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and the quinolinone core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylphenyl derivatives: These compounds share the brominated phenyl group but differ in their core structures.

    Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.

Uniqueness

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of a brominated phenyl group and a dimethyl-substituted quinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H18BrNO

Molecular Weight

344.2 g/mol

IUPAC Name

4-(3-bromo-4-methylphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H18BrNO/c1-10-4-5-13(8-16(10)19)14-9-18(21)20-17-7-12(3)11(2)6-15(14)17/h4-8,14H,9H2,1-3H3,(H,20,21)

InChI Key

RKRNPIKBOSLFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)Br

Origin of Product

United States

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